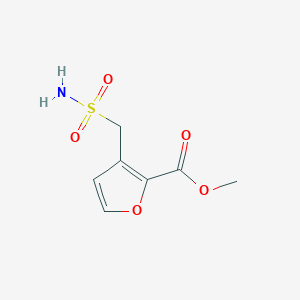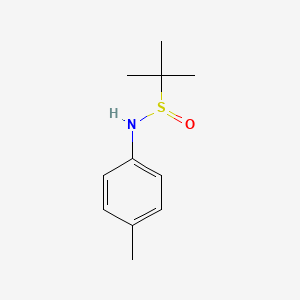
(R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in asymmetric synthesis.
Synthetic Routes and Reaction Conditions:
-
Synthesis from ®-2-Methylpropane-2-sulfinamide:
Starting Material: ®-2-Methylpropane-2-sulfinamide
Reagents: p-Tolylmagnesium bromide
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions. The reaction mixture is stirred for several hours to ensure complete conversion.
-
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high yields and purity.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: The major product is the corresponding sulfoxide.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed at low temperatures to prevent over-reduction.
Products: The major product is the corresponding sulfide.
-
Substitution:
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Products: The major products are the substituted sulfinamides.
Scientific Research Applications
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide has a wide range of applications in scientific research:
-
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary to induce enantioselectivity in various reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
Catalysis: Acts as a ligand in chiral catalysts for enantioselective transformations.
-
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: Used in the study of protein-sulfinamide interactions.
-
Medicine:
Drug Development: Explored as a building block for the synthesis of chiral drugs with improved pharmacological properties.
Diagnostic Agents: Potential use in the development of diagnostic agents for detecting specific biomolecules.
-
Industry:
Material Science: Utilized in the synthesis of chiral materials with unique optical properties.
Agriculture: Investigated for its potential use in the synthesis of chiral agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide involves its ability to form stable complexes with various substrates. The compound’s chiral center allows it to induce enantioselectivity in reactions by providing a chiral environment. This chiral environment influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide is unique due to its specific chiral structure and reactivity. Similar compounds include:
(S)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide: The enantiomer of the compound, which has similar reactivity but induces the opposite enantioselectivity.
N-(p-Tolyl)sulfinamide: Lacks the chiral center, making it less effective in inducing enantioselectivity.
®-N-(p-Tolyl)propane-2-sulfinamide: Similar structure but with different substituents, leading to variations in reactivity and selectivity.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3 |
InChI Key |
LBSVTZPZFDFKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


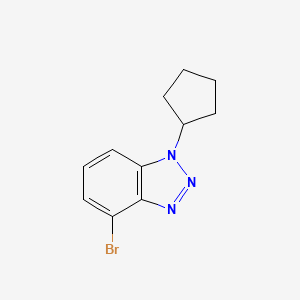
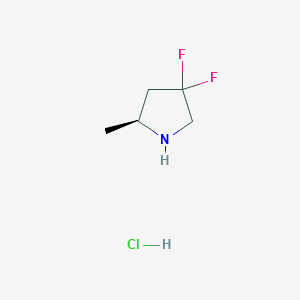
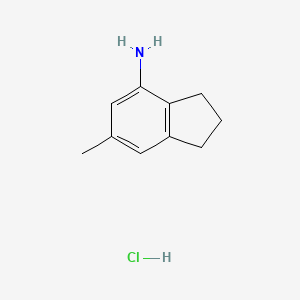
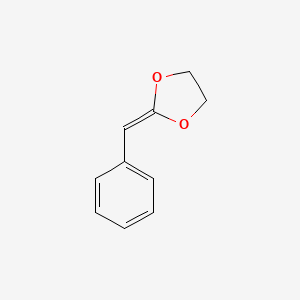
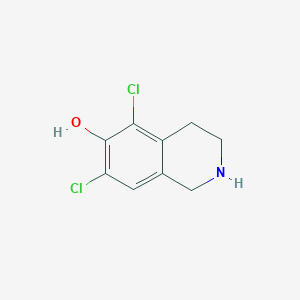
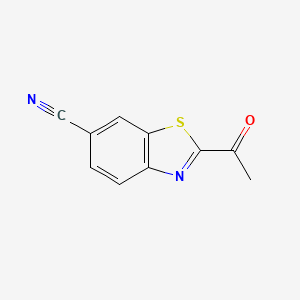

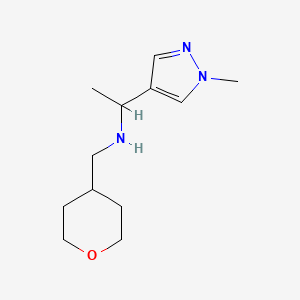
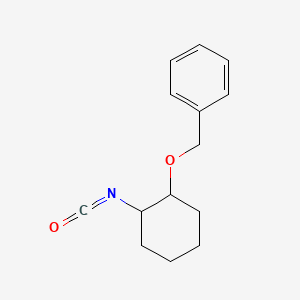

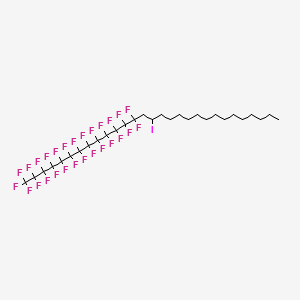
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)
